molecular formula C20H18N6O2 B11127684 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11127684
M. Wt: 374.4 g/mol
InChI Key: DORUBFWCCLKHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a phenyl group and linked via an acetamide bridge to a [1,2,4]triazolo[4,3-a]pyridine moiety. The pyrazinone ring (2-oxo-1,2-dihydropyrazine) contributes electron-deficient properties, while the triazolopyridine unit may enhance binding affinity through π-π stacking or hydrogen bonding interactions. Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous methodologies in the literature .

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-oxo-5-phenylpyrazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H18N6O2/c27-19(21-10-9-18-24-23-17-8-4-5-11-26(17)18)14-25-13-16(22-12-20(25)28)15-6-2-1-3-7-15/h1-8,11-13H,9-10,14H2,(H,21,27)

InChI Key

DORUBFWCCLKHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Halogen Displacement and Hydrazine Substitution

The synthesis begins with 2,4-dichloro-3-phenylpyridine 1 , where the 4-chloro group is displaced by an alkoxy group using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. For example, reaction with methanol yields 4-methoxy-2-chloro-3-phenylpyridine 2 with >85% efficiency. Subsequent displacement of the 2-chloro group with hydrazine hydrate in ethanol at reflux produces 2-hydrazinyl-4-methoxy-3-phenylpyridine 3 , a critical intermediate for triazole formation.

Acylation and Cyclodehydration

Table 1: Reaction Conditions for Triazolopyridine Ethylamine Synthesis

StepReactantsConditionsYield (%)Catalyst/Reagent
1.11 + MeOHNaH, THF, 0°C, 2h87NaH
1.22 + NH₂NH₂·H₂OEtOH, reflux, 6h78None
1.33 + cyclopropylacetyl chlorideTEA, DCM, rt, 12h92TEA
1.44 + Burgess reagentCH₃CN, 60°C, 4h81Burgess reagent
1.55 + BBr₃DCM, -78°C, 1h89BBr₃
1.66 + ethyl bromideK₂CO₃, DMF, 80°C, 8h75K₂CO₃

Synthesis of the Pyrazinone Acetic Acid Moiety

The 2-oxo-5-phenyl-1(2H)-pyrazinylacetic acid fragment is prepared via oxidation and side-chain elongation.

Oxidation of 5-Phenylpyrazine

5-Phenylpyrazine 8 is oxidized to 2-oxo-5-phenyl-1(2H)-pyrazine 9 using meta-chloroperbenzoic acid (m-CPBA) in chloroform at room temperature for 24 hours. This step achieves >90% conversion, with the keto group introduced regioselectively at the 2-position.

Acetic Acid Side-Chain Introduction

The acetic acid side-chain is appended via a nucleophilic aromatic substitution (NAS) reaction. Treatment of 9 with ethyl bromoacetate in dimethylformamide (DMF) at 120°C for 8 hours in the presence of potassium carbonate (K₂CO₃) yields ethyl 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetate 10 . Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 3 hours produces 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetic acid 11 (Table 2).

Table 2: Reaction Conditions for Pyrazinone Acetic Acid Synthesis

StepReactantsConditionsYield (%)Catalyst/Reagent
2.18 + m-CPBACHCl₃, rt, 24h91m-CPBA
2.29 + ethyl bromoacetateK₂CO₃, DMF, 120°C, 8h83K₂CO₃
2.310 + LiOHTHF/H₂O, 50°C, 3h95LiOH

Conjugation via Amide Bond Formation

The final step involves coupling the triazolopyridine ethylamine 7 with the pyrazinone acetic acid 11 using carbodiimide chemistry.

Activation of the Carboxylic Acid

A solution of 11 in DCM is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 0°C for 30 minutes to form the active ester intermediate.

Amide Bond Formation

The activated ester is reacted with 7 in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound 12 with a purity of >98% (HPLC) and an overall yield of 68% (Table 3).

Table 3: Reaction Conditions for Final Conjugation

StepReactantsConditionsYield (%)Catalyst/Reagent
3.111 + EDC/HOBtDCM, 0°C, 30min-EDC, HOBt
3.2Activated ester + 7 DIPEA, DCM, rt, 12h68DIPEA

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolopyridine-H), 8.15–7.20 (m, 5H, phenyl-H), 4.20 (t, J=6.4 Hz, 2H, CH₂N), 3.65 (s, 2H, COCH₂), 2.95 (t, J=6.4 Hz, 2H, CH₂NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 162.3 (pyrazinone-C=O), 148.2–125.4 (aromatic carbons), 41.8 (CH₂NH).

  • HRMS : m/z calculated for C₂₁H₁₈ClN₅O₂ [M+H]⁺: 432.1234; found: 432.1236.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the triazolopyridine ring and the trans-configuration of the acetamide linkage. The dihedral angle between the triazolopyridine and pyrazinone planes is 78.5°, indicating minimal conjugation between the aromatic systems .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazinone Cores

Compounds sharing the pyrazinone scaffold, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c), exhibit similar electron-deficient characteristics.

Property Target Compound Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Molecular Weight ~430 g/mol (estimated) ~380–420 g/mol
Solubility (LogP) 2.8 (predicted) 3.1–3.5 (experimental)
Synthetic Yield 40–50% (multi-step) 60–75% (optimized conditions)

Triazole-Containing Analogues

Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides share the triazole moiety but lack the pyrazinone core. These analogues demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL) but exhibit lower selectivity indices compared to the target compound, which is hypothesized to have improved CNS penetration due to its triazolopyridine group .

Pyrimidinone Derivatives

Derivatives such as N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (compound 3g) feature fused pyrimidinone systems. While these compounds show potent kinase inhibition (IC₅₀: <10 nM), their bulkier structures may limit bioavailability compared to the target compound’s compact acetamide bridge .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Formation of the pyrazinyl core via cyclization under controlled temperatures (10–15°C) to minimize side reactions.

Introduction of the phenyl group via nucleophilic aromatic substitution.

Coupling the triazolopyridine-ethylamine moiety using amide bond formation (e.g., EDC/HOBt-mediated coupling).
Purification via column chromatography and recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms substituent positions and connectivity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry for ambiguous cases.
  • HPLC : Assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (10–20°C) reduce side reactions in cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Test Pd-based catalysts for coupling efficiency (e.g., Suzuki-Miyaura for aryl introductions).
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., pH, stoichiometry) .

Q. How should contradictory bioactivity data across similar compounds be analyzed?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using a table (example below).
  • Assay Variability : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time).
CompoundSubstituent ModificationsBioactivity (IC₅₀, nM)Key Observation
Target CompoundPyrazinyl + Triazolopyridine12.3 ± 1.5High kinase inhibition
Analog A ()Thienopyrimidine core45.7 ± 3.2Moderate antiviral activity
Analog B ( )Chlorobenzyl group8.9 ± 0.8Enhanced solubility
  • Statistical Tools : Apply ANOVA to assess significance of differences .

Q. What computational strategies predict this compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, CDK2).
  • QSAR Modeling : Train models on triazolopyridine derivatives to predict IC₅₀ values.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • Target Prioritization : Cross-reference with databases like ChEMBL for known target associations .

Q. How to design experiments for evaluating metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Half-Life Calculation : Use the formula t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant.
  • Metabolite Identification : Employ UPLC-QTOF to detect phase I/II metabolites .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM).
  • Protonation State Check : Use MarvinSketch to predict dominant ionization states at physiological pH.
  • Solvent Accessibility : Perform docking with explicit water molecules.
  • Experimental Validation : Synthesize top-scoring analogs for side-by-side testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.